(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate
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Overview
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate: is a complex organic compound characterized by its nitro groups and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent nitration reactions. One common method is the nitration of 6-methyl-2-oxo-1H-pyridin-4-yl followed by chlorination and further nitration to introduce the nitro groups at the appropriate positions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro groups can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to convert nitro groups to amino groups.
Substitution: : Substitution reactions can occur at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitrate esters or other oxidized derivatives.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of substituted pyridine or benzene derivatives.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro groups can act as electrophiles, interacting with nucleophilic sites in biological molecules. The pyridine ring can also participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of nitro groups and the presence of the pyridine ring. Similar compounds include:
4-chloro-3-nitrobenzoic acid
6-methyl-2-oxo-1H-pyridin-4-yl benzoate
3-nitro-4-chloro-2-oxo-1H-pyridin-4-yl benzoate
Properties
CAS No. |
868679-96-3 |
---|---|
Molecular Formula |
C13H8ClN3O7 |
Molecular Weight |
353.67 |
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)7-2-3-8(14)9(5-7)16(20)21/h2-5H,1H3,(H,15,18) |
InChI Key |
IZKDCHJSGDRDNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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